molecular formula C7H5IO2 B1339092 3-Hydroxy-2-iodobenzaldehyde CAS No. 62672-58-6

3-Hydroxy-2-iodobenzaldehyde

Cat. No. B1339092
CAS RN: 62672-58-6
M. Wt: 248.02 g/mol
InChI Key: DVNZDENKIAOMBR-UHFFFAOYSA-N
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Description

3-Hydroxy-2-iodobenzaldehyde is a compound that is structurally related to various other benzaldehyde derivatives, which have been extensively studied due to their importance in synthetic chemistry. These compounds often serve as precursors or intermediates in the synthesis of more complex molecules, including polymers and biologically active compounds .

Synthesis Analysis

The synthesis of 3-hydroxy-2-iodobenzaldehyde-related compounds can be complex, involving multiple steps and various conditions. For instance, the synthesis of oligo-3-hydroxybenzaldehyde was investigated using oxidative polycondensation, which did not proceed in acidic or organic media but was successful in an aqueous alkaline medium with hydrogen peroxide . Similarly, the synthesis of isotopically labeled 2,3-dihydroxy-4-methoxybenzaldehyde involved a multi-step process starting from a non-aromatic precursor . Additionally, the synthesis of 3-benzoylcoumarins and coumarin-3-carbaldehydes from 2-hydroxybenzaldehydes under esterification conditions has been reported .

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives, including those with iodine substituents, has been characterized using various spectroscopic techniques and theoretical calculations. For example, the structure of 3-iodobenzaldehyde was examined using FT-IR, Raman, X-ray diffraction, and density functional theory (DFT) methods . These studies provide insights into the conformational preferences and electronic properties of the molecules, which are crucial for understanding their reactivity and interactions in chemical reactions.

Chemical Reactions Analysis

Benzaldehyde derivatives undergo a range of chemical reactions, often facilitated by the presence of functional groups such as hydroxyl and aldehyde. The halogenation of 3-hydroxybenzaldehyde, for instance, has been used to produce monohalogenated derivatives that are valuable synthons for Suzuki-type coupling reactions . Additionally, the alkylation of 2,3-dihydroxybenzaldehyde has been performed to produce precursors for SalEn-type complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure and substituents. The oligomer derived from 3-hydroxybenzaldehyde exhibited solubility in polar organic solvents and showed significant thermal stability, with a weight loss of 5% at 231°C and 50% at temperatures greater than 1000°C . The introduction of iodine into the benzaldehyde framework can significantly affect the compound's properties, as seen in the detailed analysis of 3-iodobenzaldehyde . The conversion of 3-hydroxybenzaldehyde into its oxyanion form also results in notable spectral and structural changes, which can be studied using IR spectroscopy and computational methods .

Scientific Research Applications

Crystal Structure and Molecular Interactions

Research has demonstrated the importance of 3-Hydroxy-2-iodobenzaldehyde in understanding molecular interactions, such as C-H...O hydrogen bonds and iodo-nitro interactions, which contribute to the formation of complex molecular structures. For example, studies on related compounds like 2-hydroxy-3-iodo-5-nitrobenzaldehyde have highlighted its role in forming sheets linked by hydrogen bonds and aromatic pi-pi stacking interactions, contributing valuable insights into the design of molecular assemblies (Garden et al., 2004).

Synthesis and Magnetic Properties

The compound also serves as a precursor in the synthesis of complex molecules with potential applications in materials science. For instance, its derivatives have been used to synthesize a pentanuclear Mn(III) cluster, which exhibits antiferromagnetic properties and is a candidate for Single-Molecule Magnet (SMM) behavior, indicating its utility in the development of new magnetic materials (Bikas et al., 2020).

Halogenation and Suzuki-type Coupling

The halogenation products of 3-hydroxybenzaldehyde, closely related to 3-Hydroxy-2-iodobenzaldehyde, have been explored for their utility in Suzuki-type coupling reactions. This demonstrates the compound's value in synthetic organic chemistry, particularly in the preparation of substituted biphenyls, showcasing its versatility as a building block for more complex organic molecules (Blasco et al., 2017).

Spectroscopy and Theoretical Studies

Detailed spectroscopic and theoretical studies on 3-iodobenzaldehyde provide insights into its structural characteristics and the effect of halogen atoms on molecular conformation. These studies, involving techniques like FT-IR, Raman, and density functional theory (DFT), contribute to a deeper understanding of the compound's physical and chemical properties, which are essential for its application in various scientific domains (Kumar et al., 2015).

Catalysis and Synthesis Applications

3-Hydroxy-2-iodobenzaldehyde plays a crucial role in catalysis and synthesis, demonstrating its potential in creating highly active catalysts for reactions such as Heck and Suzuki couplings. These applications underline the compound's significance in enhancing the efficiency and sustainability of synthetic processes in chemistry (Rocaboy & Gladysz, 2003).

Safety And Hazards

3-Iodobenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Relevant Papers Several papers were found during the search. One paper discusses the iodination and bromination products of 3-Hydroxybenzaldehyde . Another paper presents a practical iodination of aromatic compounds using iodine and iodic acid . These papers could provide further insights into the properties and potential applications of 3-Hydroxy-2-iodobenzaldehyde.

properties

IUPAC Name

3-hydroxy-2-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNZDENKIAOMBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466584
Record name 3-Hydroxy-2-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2-iodobenzaldehyde

CAS RN

62672-58-6
Record name 3-Hydroxy-2-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
G Stavrakov, M Keller, B Breit - 2007 - Wiley Online Library
… 3-Hydroxy-2-iodobenzaldehyde (6): A dried 1 L, three-necked flask equipped with a … 3.73 g (15.1 mmol, 44 %) of 3-hydroxy-2-iodobenzaldehyde as yellow crystals; mp 160 C (EtOH). H …
RM Letcher, KM Wong - Journal of the Chemical Society, Perkin …, 1977 - pubs.rsc.org
… The 3-hydroxy-2-iodobenzaldehyde 7 … 3-Hydroxy-2-iodobenzaldehyde, mp 160-162' (lit.,a 159160'), 6 [(CD,),CO] 10.12 (1 H, s), 9.5br (1 H, s), and 7.4- …
Number of citations: 1 pubs.rsc.org
J Jian, J Fan, H Yang, P Lan, M Li, P Liu… - Journal of natural …, 2018 - ACS Publications
The first total synthesis of the antiviral flavonoid houttuynoid A (1) has been achieved from aryl ketone 6 and benzofuran aldehyde 5 in nine linear steps. The C 6 –C 3 –C 6 structure of …
Number of citations: 24 pubs.acs.org
S Sanchini, F Perruccio, G Piizzi - ChemBioChem, 2014 - Wiley Online Library
Protein‐tyrosine phosphatase 1B (PTP1B) is a key regulatory enzyme in several signal transduction pathways, and its upregulation has been associated with type‐2 diabetes, obesity …
MM Heravi, V Zadsirjan, H Hamidi, PHT Amiri - RSC advances, 2017 - pubs.rsc.org
… Noticeably, the key benzofuran framework were synthesized via selective iodination to obtain 64 followed by Sonogashira coupling 142 in which 3-hydroxy-2-iodobenzaldehyde 64 was …
Number of citations: 131 pubs.rsc.org
W Li, Y Zhang, Y Wu, G Zhu, X Liu, Y Song, B Ma… - European Journal of …, 2023 - Elsevier
Human carboxylesterase 2A (hCES2A), the most abundant carboxylesterase in the human gut, plays a crucial role in the metabolic clearance and activation of various ester-bearing …
Number of citations: 3 www.sciencedirect.com
EK Davison, CE Shepperson, ZE Wilson… - Journal of Natural …, 2021 - ACS Publications
The first total synthesis of the benzannulated 5,5-spiroketal natural products paeciloketal B and 1-epi-paeciloketal B has been achieved in 10 linear steps employing a biomimetic …
Number of citations: 1 pubs.acs.org
J Zhao, S Bane, JP Snyder, H Hu, K Mukherjee… - Bioorganic & medicinal …, 2011 - Elsevier
A series of compounds designed to adopt a conformation similar to the tubulin-binding T-Taxol conformation of the anticancer drug paclitaxel has been synthesized. Both the internally …
Number of citations: 21 www.sciencedirect.com
J Zhao - 2011 - vtechworks.lib.vt.edu
The conformation of paclitaxel in the bound state on the protein has been proposed to be the T-taxol conformation, and paclitaxel analogs constrained to the T-taxol conformation …
Number of citations: 0 vtechworks.lib.vt.edu
SD Shen, GP Zhang, M Leib, LH Hu - Arkivoc, 2012 - arkat-usa.org
… The key benzofuran intermediate tournefolal (4) could be synthesized by Sonogashira coupling of 3-hydroxy-2-iodobenzaldehyde (6) and the ethynylbenzene analogues (7). …
Number of citations: 13 www.arkat-usa.org

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